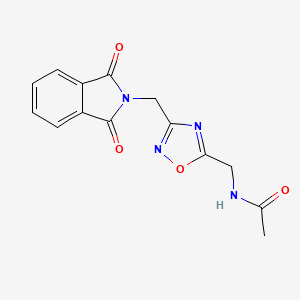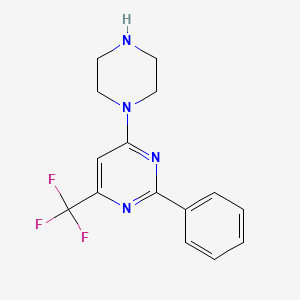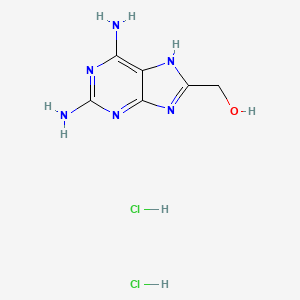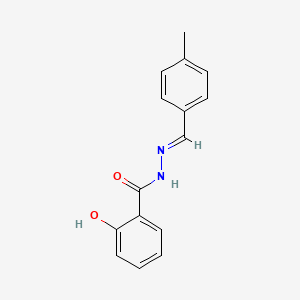
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features a phthalimide moiety linked to an oxadiazole ring through a methylene bridge, with an acetamide group attached to the oxadiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative.
Linking the Moieties: The phthalimide and oxadiazole moieties are linked via a methylene bridge, often using formaldehyde or a similar reagent.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.
Materials Science: Its unique chemical structure could be useful in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound could be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, or cellular processes.
作用機序
The mechanism by which N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the oxadiazole ring, which may result in different chemical and biological properties.
N-(1,3-dioxoisoindolin-2-yl)methylamine: Similar structure but without the acetamide group, potentially affecting its reactivity and applications.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents, which can influence their chemical behavior and uses.
Uniqueness
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to its combination of a phthalimide moiety, an oxadiazole ring, and an acetamide group. This unique structure may confer specific properties that are not present in similar compounds, making it valuable for certain applications in research and industry.
特性
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8(19)15-6-12-16-11(17-22-12)7-18-13(20)9-4-2-3-5-10(9)14(18)21/h2-5H,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZQNRLCGZBEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)
![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)


![N-{3-[5-(furan-2-yl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2669410.png)
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669417.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2669418.png)


